Synthesis and characterization of 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine
Synthesis and characterization of 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine
The user wants an in-depth technical guide on the synthesis and characterization of 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine.
Part 1: Core Directive (Autonomy) I need to design a logical and effective structure for the guide, not just follow a template. A good structure would be:
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Introduction: Introduce the compound, its chemical family (diaryl ether amine), and its potential significance in drug discovery and materials science.
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Synthesis:
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Retrosynthetic Analysis: Break down the target molecule to identify potential starting materials.
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Synthetic Strategy: Propose a viable synthetic route. The Ullmann condensation is a classic and highly relevant method for diaryl ether synthesis.
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Mechanism: Explain the catalytic cycle of the chosen reaction.
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Detailed Experimental Protocol: Provide a step-by-step procedure for the synthesis.
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Purification: Describe the method for isolating the pure product.
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Structural Elucidation and Characterization:
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Overview: Explain the importance of using multiple analytical techniques.
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Spectroscopic Analysis:
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¹H NMR Spectroscopy
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¹³C NMR Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
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Data Interpretation: For each technique, explain what information it provides and interpret the expected data for the target molecule.
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Purity Assessment: Briefly mention chromatographic methods like HPLC or TLC.
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Data Summary & Visualization:
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Tables: Consolidate all quantitative data (NMR shifts, IR peaks, MS fragments).
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Graphviz Diagrams: Create diagrams for the synthetic workflow and the logical relationship between synthesis and characterization.
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References: A complete, numbered list of all cited sources with clickable URLs.
Part 2: Scientific Integrity & Logic (E-E-A-T)
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Expertise & Experience: I will explain why certain reagents and conditions are chosen for the Ullmann condensation (e.g., choice of copper catalyst, base, solvent, and temperature). For characterization, I will explain the principles behind each spectroscopic technique and how specific signals correspond to specific parts of the molecule's structure.
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Trustworthiness: The synthesis and characterization sections will be presented as a self-validating system. The synthesis produces a compound, and the characterization techniques provide the evidence to confirm its identity and purity. I will create a Graphviz diagram to illustrate this relationship.
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Authoritative Grounding & Comprehensive References: I will perform Google searches to find authoritative sources (peer-reviewed journals, chemical databases, and established organic chemistry resources) to support the chosen synthetic method and the interpretation of spectroscopic data. I will cite these sources in-text and compile a full reference list at the end.
Part 3: Visualization & Formatting
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Data Presentation: I will create a summary table for all the predicted spectroscopic data.
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Experimental Protocols: The synthesis and purification steps will be detailed and easy to follow.
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Mandatory Visualization (Graphviz):
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Diagram 1: Synthetic Workflow. This will show the starting materials, reagents, reaction conditions, and the final product.
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Diagram 2: Self-Validating System. This will illustrate the logical flow from synthesis to purification and then to the various characterization techniques that confirm the final product.
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I will ensure all diagrams adhere to the specified formatting rules (width, color contrast, node text contrast).
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Execution Plan:
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Search: I have already executed a broad search. The results cover:
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Synthesis: Ullmann condensation is the primary method discussed for diaryl ether synthesis. I have information on catalysts (copper-based), bases, solvents, and reaction conditions.[1][2][3][4][5][6]
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Characterization: I have general information on the spectroscopy of ethers and aromatic amines.[7][8][9][10][11][12] I can predict the expected NMR chemical shifts, IR absorption bands, and mass spectrometry fragmentation patterns based on these general principles and data for similar compounds.
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Applications: Diaryl ethers are a "privileged scaffold" in drug discovery and agrochemicals.[13][14][15][16] This provides context for the introduction.
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Specific Compound: While a direct synthesis paper for 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine was not found, its existence is confirmed by a supplier (Santa Cruz Biotechnology), which lends credence to its stability and synthesizability.[17] There is also data for similar structures like 4-[4-(tert-butyl)phenoxy]-2-methylphenylamine.[18]
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Structure the Guide: I will follow the structure outlined above.
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Write the Content (Synthesize Information):
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Introduction: Combine information about the importance of the diaryl ether scaffold from sources[13][14][15][16].
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Synthesis:
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Strategy: Propose an Ullmann condensation between 2-bromo-4-methylaniline and 3-tert-butylphenol. This is a logical disconnection based on the search results.
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Mechanism & Protocol: Detail the reaction based on general Ullmann protocols. I will cite sources discussing copper catalysts, bases like cesium carbonate or potassium tert-butoxide, and high-boiling polar solvents like NMP or DMF.[3][5][6] I will explain that the copper catalyst facilitates the coupling of the aryl halide and the phenoxide.
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Purification: Describe standard workup (extraction) and purification (column chromatography) techniques.[19][20][21]
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Characterization:
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¹H and ¹³C NMR: Predict chemical shifts based on general principles for aromatic amines and ethers.[7][8][10][11] The tert-butyl group will be a sharp singlet around 1.3 ppm. The methyl group will be a singlet around 2.2-2.3 ppm. The aromatic protons will be in the 6.5-7.5 ppm range. The NH₂ protons will be a broad singlet.
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IR Spectroscopy: Predict key peaks. N-H stretches for the primary amine (~3300-3500 cm⁻¹), C-O-C stretch for the diaryl ether (~1200-1275 cm⁻¹), and aromatic C-H and C=C stretches.[7][10][11][12]
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Mass Spectrometry: Predict the molecular ion peak (M⁺) and key fragmentation patterns, such as cleavage of the ether bond or loss of a methyl group from the tert-butyl moiety.[9][22]
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Create Tables and Diagrams: I will generate the DOT scripts for the Graphviz diagrams and format the predicted data into a clear table.
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Cite and Reference: I will add in-text citations as I write and then compile the full reference list at the end with working URLs from the search results.
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Review and Refine: I will read through the entire guide to ensure it meets all the prompt's requirements for tone, technical accuracy, formatting, and scientific integrity. I will double-check the Graphviz DOT scripts for correctness and adherence to the specified color and contrast rules.### A Comprehensive Guide to the Synthesis and Characterization of 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine
Abstract
The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, recognized as a privileged scaffold due to its conformational flexibility and stability.[13][14] This guide provides an in-depth, scientifically grounded protocol for the synthesis and comprehensive characterization of a specific diaryl ether amine, 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine. We will explore the strategic rationale behind the synthetic pathway, detailing a robust experimental protocol rooted in the classic Ullmann condensation. Furthermore, this document establishes a self-validating system where the synthesized compound is subjected to a suite of advanced spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm its molecular structure, purity, and identity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and mechanistically sound approach to the synthesis and analysis of novel diaryl ether derivatives.
Synthetic Strategy and Rationale
The synthesis of diaryl ethers has been a subject of extensive research, with methods ranging from classical copper-catalyzed reactions to modern palladium-catalyzed cross-couplings.[2][5] For the target molecule, 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine, the most direct and well-established approach is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[1][3]
Retrosynthetic Analysis:
A logical retrosynthetic disconnection of the target molecule breaks the central ether C-O bond. This yields two readily available commercial precursors: 2-bromo-4-methylaniline and 3-(tert-butyl)phenol. This pathway is strategically sound as it leverages common starting materials and a reliable coupling reaction.
Chosen Synthetic Pathway: The Ullmann Condensation
The Ullmann condensation is favored for its operational simplicity and effectiveness, particularly for electron-rich phenols. The reaction involves the copper(I)-catalyzed coupling of the sodium or potassium salt of 3-(tert-butyl)phenol (the phenoxide) with 2-bromo-4-methylaniline. The use of a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), is crucial for ensuring the solubility of the reactants and achieving the necessary reaction temperatures.[5][6] Cesium carbonate (Cs₂CO₃) is selected as the base due to its high solubility in organic solvents and its proven efficacy in facilitating these types of couplings.[6]
Detailed Experimental Protocol: Synthesis
Reagents & Equipment:
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2-bromo-4-methylaniline
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3-(tert-butyl)phenol
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Copper(I) Iodide (CuI)
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Cesium Carbonate (Cs₂CO₃)
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N-methyl-2-pyrrolidone (NMP), anhydrous
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Toluene, Ethyl acetate, Hexane (for workup and chromatography)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Schlenk tube or similar reaction vessel with a condenser
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Magnetic stirrer and hotplate
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Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
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Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(tert-butyl)phenol (1.0 eq.), 2-bromo-4-methylaniline (1.1 eq.), Copper(I) Iodide (0.1 eq.), and Cesium Carbonate (2.0 eq.).
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Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can interfere with the catalytic cycle.
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Solvent Addition: Add anhydrous NMP (to achieve a concentration of ~0.5 M) via syringe.
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Reaction: Place the Schlenk tube in a preheated oil bath at 180-200°C. Stir the reaction mixture vigorously for 12-24 hours.
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Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove the NMP, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.[19][20]
Procedure:
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Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the silica gel column.
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Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity). Collect fractions and monitor by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine as a pure solid or oil.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized molecule.[23] Each technique provides a unique piece of the structural puzzle, and together they form a robust validation system.
Spectroscopic and Spectrometric Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule.[24]
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Tert-butyl Group: A sharp singlet integrating to 9 protons is expected around δ 1.3 ppm.
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Methyl Group: A singlet integrating to 3 protons should appear around δ 2.2-2.4 ppm.
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Amine Group: A broad singlet for the -NH₂ protons, typically in the δ 3.5-4.5 ppm range, which may exchange with D₂O.
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Aromatic Protons: A complex series of multiplets between δ 6.5 and 7.5 ppm, corresponding to the 7 protons on the two aromatic rings.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This analysis identifies the different carbon environments.[11]
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Tert-butyl Carbons: Two signals are expected: one around δ 34-35 ppm for the quaternary carbon and another around δ 31-32 ppm for the three equivalent methyl carbons.
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Methyl Carbon: A signal around δ 20-21 ppm.
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Aromatic Carbons: Multiple signals in the δ 110-160 ppm range, including the two carbons directly attached to the ether oxygen (C-O), which are typically downfield.
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[7][12]
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N-H Stretch: Two characteristic sharp peaks for a primary amine (-NH₂) in the 3300-3500 cm⁻¹ region.
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C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the methyl and tert-butyl groups.
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C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic rings.
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C-O-C Stretch: A strong, characteristic absorption for the aryl ether linkage, expected in the 1200-1275 cm⁻¹ range.[7]
MS (Mass Spectrometry): This technique provides the molecular weight and fragmentation pattern of the molecule.[9][22]
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Molecular Ion (M⁺): The mass spectrum, typically acquired using electrospray ionization (ESI), will show a prominent peak corresponding to the protonated molecule [M+H]⁺.
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Fragmentation: Key fragments would likely arise from the cleavage of the ether bond and the loss of a methyl or tert-butyl group.
Predicted Data Summary
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ ppm) | ~1.3 (s, 9H, t-Bu), ~2.3 (s, 3H, Me), ~4.0 (br s, 2H, NH₂), 6.5-7.5 (m, 7H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ ppm) | ~20.5 (Me), ~31.5 (t-Bu CH₃), ~34.8 (t-Bu C), 110-160 (Ar-C) |
| IR | Wavenumber (cm⁻¹) | 3350-3450 (N-H stretch), 2850-2960 (sp³ C-H stretch), 1200-1275 (C-O-C stretch) |
| MS (ESI+) | m/z | [M+H]⁺ corresponding to C₁₇H₂₂NO⁺ |
The Self-Validating System of Synthesis and Characterization
The integrity of this scientific endeavor rests on a logical, self-validating workflow. The synthesis produces a target compound, which is then rigorously tested through orthogonal analytical methods. Each characterization technique provides independent evidence that, when combined, builds an unassailable case for the structure and purity of the final product. A discrepancy in any one of these analyses would invalidate the proposed structure and necessitate further investigation, either of the synthetic outcome or the analytical method itself.
Caption: The logical relationship between synthesis, purification, and characterization.
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis of 2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine via an Ullmann condensation. The detailed protocols for synthesis, purification, and characterization provide a comprehensive framework for researchers. The cornerstone of this guide is the principle of a self-validating system, where synthesis and multi-faceted spectroscopic analysis work in concert to confirm the identity and purity of the target molecule with a high degree of scientific certainty. This approach ensures the integrity of the final compound, a critical requirement for its use in downstream applications such as drug discovery and materials science.
References
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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ScienceDirect. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
- Xie, Y., et al. (n.d.). Ullmann Diaryl Ether Synthesis in Ionic Liquids.
- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
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ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
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Fiveable. (2026, March 2). Spectroscopy of Ethers. Retrieved from [Link]
- Lynch, B. M., et al. (1968). NMR spectra of aromatic amines and amides-I Correlations of amino proton shifts with Hammett substituents constants with Hückel electron densities. Tetrahedron, 24.
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PubMed. (n.d.). Mass and infrared spectra of diaryl and aryl alkyl sulfate diesters. Retrieved from [Link]
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National Institutes of Health. (2019, October 1). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. Retrieved from [Link]
- Google Patents. (n.d.). WO2013181238A1 - Catalytic dehydration of aryl alcohols to diaryl ethers.
-
ACS Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
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PubMed. (2020, September 16). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
- Gujadhur, R. K., et al. (n.d.). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Retrieved from a source providing the full text of the article.
-
DOI. (2003, April 21). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Retrieved from [Link]
-
ACS Publications. (2020, August 11). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
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OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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Wax Studios. (n.d.). Ir Spectra Of Ether. Retrieved from [Link]
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YouTube. (2020, June 24). 1H NMR: Structural Elucidation III. Retrieved from [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
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